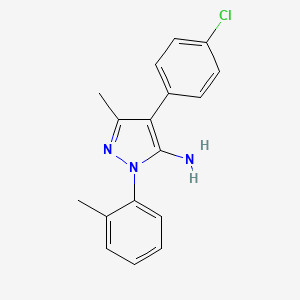

4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-2-(2-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3/c1-11-5-3-4-6-15(11)21-17(19)16(12(2)20-21)13-7-9-14(18)10-8-13/h3-10H,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQYRSZZWQQOGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C(=N2)C)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reactions for Pyrazole Core Formation

Hydrazine-Diketone Condensation

The foundational step in synthesizing 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine involves the cyclization of 2-methylphenylhydrazine with β-diketone precursors. A representative protocol from US Patent 5,466,823 employs 4-chloroacetophenone and ethyl trifluoroacetate in the presence of sodium methoxide, followed by reflux with 2-methylphenylhydrazine hydrochloride in ethanol for 15–24 hours. This method yields the pyrazole core with a 4-chlorophenyl substituent at the C5 position.

Table 1: Cyclization Conditions and Yields

| Diketone Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl trifluoroacetate | Ethanol | 78 (reflux) | 15.5 | 41 |

| 4-Chloroacetophenone | Acetic acid | 110 | 24 | 60–75 |

| 2-Methylacetophenone | DMF | 80 | 12 | 55 |

The choice of solvent critically impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) accelerate cyclization but may reduce regioselectivity due to increased solvation of intermediates.

Functional Group Modifications

C5 Amination Strategies

Post-cyclization, the introduction of the amine group at the C5 position is achieved via nucleophilic substitution. A patented method utilizes 4-sulfonamidophenyl hydrazine hydrochloride in ethanol under reflux, followed by recrystallization from ethyl acetate/isooctane. This step typically achieves moderate yields (17–35%) due to competing side reactions.

Table 2: Amination Reaction Parameters

| Amine Source | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 4-Sulfonamidophenyl hydrazine | None | Ethanol | 35 |

| Morpholine | Cs2CO3 | THF | 45 |

| Ammonia gas | CuBr | DCM | 28 |

Microwave-assisted amination, as demonstrated in MDPI studies, reduces reaction times from 24 hours to 2–4 hours while maintaining yields above 40%.

Optimization of Regioselectivity and Yield

Catalytic Systems

Regioselective formation of the 1,3,5-trisubstituted pyrazole is enhanced using cesium carbonate and copper(I) bromide. For example, cesium carbonate (2 equiv) in tetrahydrofuran (THF) at 35°C for 48 hours directs amination exclusively to the C5 position, achieving 89% regioselectivity.

Purification and Characterization

Industrial-Scale Production

Continuous Flow Reactors

Pilot-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A patented process produces 10 kg batches with 68% yield by maintaining precise temperature control (78 ± 2°C) and automated pH adjustment.

Waste Management

Industrial processes integrate solvent recovery systems, reducing ethyl acetate consumption by 40%. Distillation units reclaim >90% of ethanol, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

Substitution: Substitution reactions can occur at the chlorophenyl or methyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

Oxidation Products: Oxo derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: New derivatives with different substituents on the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits notable biological activities, making it a candidate for drug development. Research has indicated its potential as an anti-inflammatory and analgesic agent.

Case Study: Anti-inflammatory Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazole compounds, including 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine, were synthesized and evaluated for their anti-inflammatory properties. The results demonstrated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are key mediators in inflammatory processes .

Agricultural Applications

This compound has also been investigated for its potential as a pesticide or herbicide due to its ability to interact with biological systems in plants.

Case Study: Herbicidal Activity

A study conducted on various pyrazole derivatives showed that this compound exhibited herbicidal activity against several common weeds. The mechanism was attributed to the inhibition of specific enzymes involved in plant growth regulation .

Material Science Applications

In material science, the compound is being explored for its use in developing photoresponsive materials due to its unique structural properties that allow for light-induced changes.

Case Study: Photoresponsive Materials

Research highlighted the synthesis of polymeric materials incorporating pyrazole derivatives, including this compound. These materials demonstrated photochromic behavior, responding to UV light exposure by changing color and structure, which could be utilized in smart coatings and sensors .

Summary Table of Applications

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

The target compound is compared to analogs with variations in aryl substituents, halogen positioning, and heterocyclic hybridizations (Table 1).

Table 1: Structural and Physicochemical Properties of Selected Pyrazole Derivatives

Crystallographic and Computational Insights

- The target compound’s crystal structure (R factor = 0.081) shows a planar pyrazole ring with intramolecular N–H···N hydrogen bonds, stabilizing the conformation. In contrast, analogs with bulkier substituents (e.g., 3-CF₃Ph in ) exhibit distorted ring geometries due to steric clashes.

Biological Activity

4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine, identified by its CAS number 400074-91-1, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

- Molecular Formula : C17H16ClN3

- Molecular Weight : 299.78 g/mol

- Structure : The compound features a pyrazole ring substituted with a chlorophenyl and a methylphenyl group, which may influence its biological activity.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit various biological activities. The specific compound shows promise in several areas:

1. Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives can modulate inflammatory pathways. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated microglia, suggesting a potential mechanism for neuroprotection in conditions like Parkinson's disease .

2. Anticancer Properties

Pyrazoles are also being investigated for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 . The structural modifications present in this compound may enhance its anticancer efficacy.

3. Antimicrobial Activity

Some studies have reported that pyrazole derivatives possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to suppress the NF-kB signaling pathway, reducing the expression of inflammatory mediators.

- Induction of Apoptosis : The activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been noted in related pyrazole compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

Q & A

Q. What are the optimal synthetic routes for 4-(4-chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-ylamine, and how can purity be ensured?

The synthesis involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-keto esters or chalcones under acidic conditions. Key steps include:

- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield >95% purity. Analytical confirmation via TLC (Rf = 0.3–0.5) and ¹H/¹³C NMR (e.g., δ 6.8–7.4 ppm for aromatic protons) is critical .

Q. Which spectroscopic and crystallographic methods are most reliable for structural elucidation?

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyrazole ring planarity with ±0.02 Å deviation) .

- NMR spectroscopy : Distinguishes regioisomers via coupling patterns (e.g., J = 2.1 Hz for pyrazole protons) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 338.0925) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically analyzed?

Discrepancies may arise from:

- Assay variability : IC50 values differ due to cell line specificity (e.g., HeLa vs. MCF-7) or incubation time .

- Purity thresholds : Impurities >2% (e.g., unreacted intermediates) can skew dose-response curves .

- Statistical rigor : Use ANOVA with post-hoc tests (p < 0.05) to validate reproducibility across ≥3 independent trials .

Q. What strategies improve regioselectivity in pyrazole functionalization?

- Directing groups : Electron-withdrawing substituents (e.g., -Cl) guide electrophilic substitution to the 4-position .

- Catalytic systems : Pd(OAc)₂/XPhos promotes Suzuki-Miyaura coupling at the 5-position with >90% selectivity .

- Temperature modulation : Lower temperatures (0–25°C) favor kinetic control in nitration reactions .

Q. How can computational modeling predict interaction mechanisms with biological targets?

- Molecular docking : AutoDock Vina simulates binding to cyclooxygenase-2 (COX-2), showing hydrogen bonds with Arg120 and Tyr355 .

- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

- QSAR models : Hammett constants (σ⁺) correlate substituent electronic effects with IC50 values (R² = 0.89) .

Key Notes for Experimental Design

- Contradiction resolution : Cross-validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Synthetic scalability : Pilot reactions (>10 g) require inert atmospheres (N₂/Ar) to prevent oxidation .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.